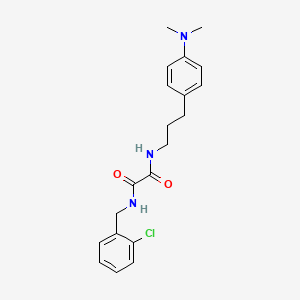

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-14-16-7-3-4-8-18(16)21/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYTUBXWCVWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves the following steps:

Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with an appropriate amine to form the chlorobenzyl intermediate.

Coupling with Dimethylaminophenyl Propylamine: The chlorobenzyl intermediate is then coupled with 3-(4-(dimethylamino)phenyl)propylamine under suitable conditions, such as the presence of a base like triethylamine, to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound is being explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as receptors or enzymes. Its structural characteristics may enhance binding affinity and selectivity, making it a candidate for drug development in treating various diseases.

-

Antitumor Activity

- Preliminary studies indicate that N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide exhibits antitumor properties. Research has shown that compounds with similar oxalamide structures can inhibit the growth of cancer cells, including HeLa and MCF7 cell lines, suggesting potential applications in oncology .

- Material Science

Case Studies and Research Findings

- In Vitro Studies on Antitumor Activity :

- Material Properties Evaluation :

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry where it may interact with biological macromolecules to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:

Key Observations:

Solubility: The dimethylamino group in the target compound improves water solubility relative to dichlorophenyl or trifluoromethylphenyl analogs .

Bioactivity: Piperazine-containing analogs (e.g., ) may exhibit stronger receptor binding due to their basic nitrogen atoms, whereas the target compound’s dimethylamino group offers a balance of basicity and steric accessibility.

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 373.9 g/mol

- CAS Number : 954242-55-8

The compound features a chlorobenzyl group and a dimethylaminophenyl propyl moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Chlorobenzyl Intermediate : Reacting 2-chlorobenzyl chloride with an appropriate amine.

- Coupling Reaction : The chlorobenzyl intermediate is coupled with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a base like triethylamine to form the oxalamide compound.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The exact pathways are context-dependent; however, it is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria : Studies on related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and moderate against Candida albicans .

- Structure-Activity Relationship (SAR) : The position of substituents on the phenyl ring significantly influences antimicrobial efficacy, suggesting that modifications could enhance activity against specific pathogens .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of similar oxalamide compounds on cancer cell lines:

- Cytotoxic Potential : Compounds have been tested for their ability to inhibit cancer cell proliferation, demonstrating promising results against various cancer types, including cervical and colon cancer cells .

- Fluorescence Imaging : Some oxalamide derivatives have shown potential for use in bioimaging applications due to their fluorescence properties when complexed with metal ions like Cu .

Case Studies

Q & A

Q. What are the recommended synthetic routes for N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, and how can purity be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with coupling 2-chlorobenzylamine and 3-(4-(dimethylamino)phenyl)propylamine using oxalyl chloride or ethyl oxalate as the oxalamide precursor. Intermediate isolation via column chromatography is critical to minimize dimerization byproducts .

- Automated Control : For scale-up, employ continuous flow reactors to enhance mixing efficiency and reduce side reactions (e.g., partial hydrolysis of dimethylamino groups). Reaction parameters (temperature, stoichiometry) should be monitored using in-line FTIR or HPLC .

- Purification : Recrystallize from chloroform/dichloromethane mixtures, and verify purity (>95%) via HPLC with UV detection (λ = 215–254 nm) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- NMR Analysis : Use and NMR to confirm the oxalamide backbone (peaks at δ 8.0–8.5 ppm for NH groups) and substituents (e.g., aromatic protons from 2-chlorobenzyl at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (CHClNO, MW ≈ 416.9 g/mol). ESI-MS in positive ion mode is recommended for detecting [M+H] ions .

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- In Vitro Enzyme Inhibition : Screen against kinases or G-protein-coupled receptors (GPCRs) due to the dimethylamino group’s potential as a pharmacophore. Use fluorescence polarization assays for real-time binding kinetics .

- Cytotoxicity Profiling : Test against HEK-293 or HepG2 cell lines at 1–100 µM concentrations. Include controls for solvent effects (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity across studies?

Methodological Answer:

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxalamide bond) that may interfere with activity .

- Batch Consistency : Compare multiple synthesis batches for purity and confirm structural stability via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies optimize the compound’s selectivity for target vs. off-target receptors?

Methodological Answer:

- Computational Docking : Model interactions with homology structures of target receptors (e.g., serotonin or histamine receptors) using Schrödinger Suite or AutoDock. Focus on the 2-chlorobenzyl group’s steric effects .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with pyrrolidine) and compare IC values .

- Counter-Screening : Profile against panels of 50+ GPCRs or ion channels (e.g., Eurofins Panlabs) to identify off-target liabilities .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Methodological Answer:

- LogP Optimization : Measure octanol-water partition coefficients. If LogP >3, introduce polar groups (e.g., hydroxyl or carboxyl) to enhance solubility .

- Prodrug Design : Mask the oxalamide moiety as an ester or carbamate to improve oral bioavailability. Hydrolytic activation can be tested in simulated gastric fluid .

- Plasma Stability Assays : Incubate with mouse/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.